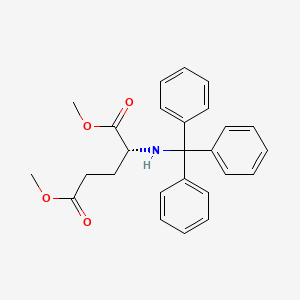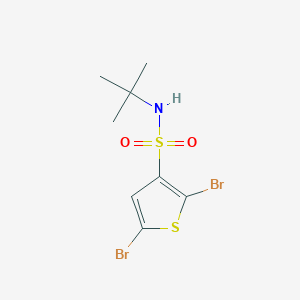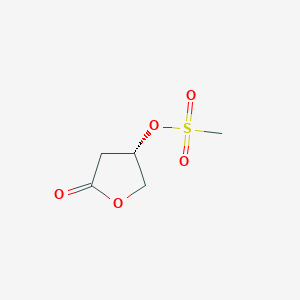
Dimethyl N-(triphenylmethyl)-D-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El glutamato de dimetilo N-(trifenilmetil)-D es un compuesto orgánico que presenta un grupo trifenilmetil (tritilo) unido al átomo de nitrógeno de una molécula de glutamato de dimetilo D
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de glutamato de dimetilo N-(trifenilmetil)-D típicamente implica la protección del grupo amino del glutamato D con un grupo trifenilmetil. Esto se puede lograr mediante la reacción de glutamato D con cloruro de trifenilmetil en presencia de una base como la piridina. El intermedio resultante se metila luego usando sulfato de dimetilo o un agente metilante similar para producir el producto final .
Métodos de producción industrial
La producción industrial de glutamato de dimetilo N-(trifenilmetil)-D sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El glutamato de dimetilo N-(trifenilmetil)-D puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo tritilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados de la parte del glutamato.
Reducción: Formas reducidas del compuesto con grupos funcionales alterados.
Sustitución: Compuestos con diferentes grupos funcionales reemplazando el grupo tritilo.
Aplicaciones Científicas De Investigación
El glutamato de dimetilo N-(trifenilmetil)-D tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como grupo protector en la síntesis de péptidos y otros procesos de síntesis orgánica.
Biología: Se estudia por su posible papel en la modificación de moléculas y vías biológicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida la administración de fármacos y la terapia dirigida.
Industria: Se utiliza en la producción de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción del glutamato de dimetilo N-(trifenilmetil)-D involucra su capacidad para interactuar con dianas moleculares y vías específicas. El grupo tritilo puede actuar como un grupo protector, previniendo reacciones no deseadas durante la síntesis. Además, el compuesto puede modular la actividad de enzimas y receptores a través de sus características estructurales, influenciando varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
Glutamato de dimetilo N-(trifenilmetil)-L: Estructura similar pero con el enantiómero L del glutamato.
Cloruro de trifenilmetil: Se utiliza como reactivo en la síntesis de compuestos protegidos con tritilo.
Glutamato de dimetilo D: Carece del grupo tritilo pero comparte la estructura del glutamato de dimetilo
Unicidad
El glutamato de dimetilo N-(trifenilmetil)-D es único debido a la presencia tanto del grupo tritilo como del enantiómero D del glutamato. Esta combinación proporciona propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
192803-60-4 |
|---|---|
Fórmula molecular |
C26H27NO4 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C26H27NO4/c1-30-24(28)19-18-23(25(29)31-2)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,18-19H2,1-2H3/t23-/m1/s1 |
Clave InChI |
VAFPFMDUFOWFRT-HSZRJFAPSA-N |
SMILES isomérico |
COC(=O)CC[C@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

